4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one
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Overview
Description
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that features a 1,2,4-oxadiazole ring and a phthalazinone core
Preparation Methods
The synthesis of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The phthalazinone core can be synthesized via the reaction of hydrazine with phthalic anhydride, followed by cyclization . The final step involves coupling the two moieties under appropriate conditions to form the target compound.
Chemical Reactions Analysis
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has potential as a bioactive molecule with antibacterial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives and phthalazinone derivatives. For example:
1,2,4-oxadiazole derivatives: These compounds are known for their bioisosteric properties and wide range of biological activities.
Phthalazinone derivatives: These compounds are used in medicinal chemistry for their potential therapeutic effects.
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is unique due to the combination of the oxadiazole and phthalazinone moieties, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-15-7-5-8-16(13-15)22-25-23(30-27-22)21-19-11-3-4-12-20(19)24(29)28(26-21)17-9-6-10-18(14-17)31-2/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVTXFRPNOCUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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